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molecular formula C14H21ClN2 B8565692 Piperazine,1-[4-(4-chlorophenyl)butyl]-

Piperazine,1-[4-(4-chlorophenyl)butyl]-

Cat. No. B8565692
M. Wt: 252.78 g/mol
InChI Key: YAPWMGHNMGLPFV-UHFFFAOYSA-N
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Patent
US04725597

Procedure details

A mixture of 26.4 g of 4-(4-chlorophenyl)butyl chloride, 86.1 g of anhydrous piperazine and 250 ml of reagent ethanol was refluxed overnight. Solvent was evaporated from the product and the residue was chromatographed twice on silica with the eluant being CH2Cl2 /CH3OH/ammonium hydroxide (45:5:1). The first chromatography removed the bulk of the excess piperazine, the second provided 15.2 g of 1-[4-(4-chlorophenyl)butyl]piperazine as a colorless oil which solidified on standing (m.p. 139°-145° C.).
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCCCl
Name
Quantity
86.1 g
Type
reactant
Smiles
N1CCNCC1
Name
reagent
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated from the product
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed twice on silica with the eluant
CUSTOM
Type
CUSTOM
Details
The first chromatography removed the bulk of the excess piperazine

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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